Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxazole ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method includes the use of a formylation reaction to introduce the formyl group onto the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Tert-butyl N-[(4-carboxy-1,3-oxazol-5-yl)methyl]carbamate.
Reduction: Tert-butyl N-[(4-hydroxymethyl-1,3-oxazol-5-yl)methyl]carbamate.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-formyl-1,3-thiazol-5-yl)methyl]carbamate: Similar structure but with a thiazole ring instead of an oxazole ring.
Tert-butyl N-[(4-formyl-1,3-imidazol-5-yl)methyl]carbamate: Contains an imidazole ring instead of an oxazole ring.
Tert-butyl N-[(4-formyl-1,3-pyrazol-5-yl)methyl]carbamate: Features a pyrazole ring in place of the oxazole ring.
Uniqueness
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h5-6H,4H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULUDHISPPQONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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